2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine
Description
2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrazole ring fused to a pyrimidine scaffold. The cyclopropanesulfonyl group at the 1-position of the pyrazole introduces steric bulk and electronic effects, which may enhance binding affinity or metabolic stability in biological systems.
Properties
IUPAC Name |
2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2S/c11-9-3-4-12-10(14-9)7-5-13-15(6-7)18(16,17)8-1-2-8/h3-6,8H,1-2H2,(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZCTXYBYNYHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2C=C(C=N2)C3=NC=CC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184050 | |
| Record name | 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1612174-02-3 | |
| Record name | 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1612174-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(Cyclopropylsulfonyl)-1H-pyrazol-4-yl]-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301184050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Sulfonylation: The pyrazole ring is then sulfonylated using cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through a cyclization reaction with appropriate precursors such as guanidine or amidines under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The cyclopropanesulfonyl group (-SO₂-C₃H₅) participates in nucleophilic substitution and elimination reactions due to its electron-withdrawing nature.
For example, in patents describing analogs, the sulfonyl group undergoes coupling with piperidine derivatives to form sulfonamides, a key step in generating kinase inhibitors .
Pyrazole Ring Modifications
The 1H-pyrazol-4-yl group exhibits electrophilic aromatic substitution (EAS) at the C-3/C-5 positions and metal-catalyzed cross-coupling.
| Reaction Type | Reagents | Products |
|---|---|---|
| Halogenation | NBS (N-bromosuccinimide) in CCl₄ | 3-Bromo or 5-bromo derivatives |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acids | Biaryl-functionalized analogs |
Structural data from kinase inhibitor studies show that halogenated pyrazole intermediates are critical for further functionalization.
Pyrimidine Amine Reactivity
The 4-amine group on the pyrimidine ring undergoes acylation, alkylation, and condensation reactions.
| Reaction Type | Conditions | Example Application |
|---|---|---|
| Acylation | Acetyl chloride, base (Et₃N) | N-acetyl derivatives for solubility modulation |
| Condensation | Aldehydes/Ketones, acid catalysis | Schiff base formation for metal coordination |
In pyrazolo[3,4-b]pyridine syntheses , analogous pyrimidine amines react with aldehydes to form imines, suggesting similar reactivity for this compound.
Cyclopropane Ring Stability
The cyclopropane moiety remains intact under mild conditions but undergoes ring-opening under strong acids/bases or high temperatures:
| Condition | Outcome |
|---|---|
| H₂SO₄ (conc.) | Ring-opening to propene derivatives |
| >200°C | Thermal decomposition to alkenes |
Studies on cyclopropane-containing analogs highlight its stability in biological media, making it valuable for drug design.
Cross-Coupling Reactions
The pyrimidine and pyrazole rings enable Pd-catalyzed cross-couplings:
| Reaction | Catalysts | Applications |
|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Introduction of aryl/heteroaryl amines |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Alkynylation for fluorescent probes |
Patent data reveals that such reactions are pivotal in creating kinase inhibitors with enhanced selectivity.
Acid/Base Stability
The compound exhibits moderate stability:
-
Acidic Conditions (pH <3) : Protonation of pyrimidine amine, potential sulfonyl hydrolysis.
-
Basic Conditions (pH >10) : Deprotonation of pyrazole N-H, risk of cyclopropane ring strain.
Oxidation Reactions
Controlled oxidation targets specific sites:
Scientific Research Applications
Medicinal Chemistry Applications
-
Targeted Therapy in Oncology
- 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine has been investigated for its role as a selective inhibitor of various protein kinases involved in cancer progression. In particular, it shows promise in inhibiting Janus kinases (JAKs), which are crucial for cell signaling pathways related to growth and survival in tumors .
- Anti-inflammatory Properties
- Antimicrobial Activity
Biochemical Research Applications
- Enzyme Inhibition Studies
- Cell Signaling Pathway Analysis
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. This inhibition is achieved through the disruption of the phosphorylation process required for CDK2 activation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several pyrazolyl-pyrimidine derivatives, differing primarily in substituents. Key comparisons include:
Table 1: Structural Comparison of Pyrazolyl-Pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing Groups : The cyclopropanesulfonyl group in the target compound may improve solubility or binding interactions compared to methyl or benzyl substituents (e.g., in BAY-320) due to its polar sulfonyl moiety .
- Biological Activity : Compounds with bulkier substituents (e.g., benzyl groups in BAY-320) show kinase inhibition, suggesting that the cyclopropanesulfonyl group could similarly target ATP-binding pockets .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Insights :
- Antimicrobial activity in thieno-pyrimidine hybrids () suggests that the target compound’s sulfonyl group might enhance interactions with bacterial targets .
Biological Activity
2-[1-(Cyclopropanesulfonyl)-1H-pyrazol-4-yl]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for treatment in various diseases, particularly focusing on its role as an inhibitor of specific kinases and its anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
The presence of the cyclopropanesulfonyl group and the pyrazole ring contributes to its biological activity, particularly in modulating enzymatic pathways.
Research indicates that this compound functions primarily as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4). This kinase plays a crucial role in the signaling pathways associated with inflammation and immune responses. By inhibiting IRAK4, the compound may effectively reduce the activation of downstream inflammatory mediators, making it a candidate for treating various inflammatory diseases.
Anti-inflammatory Effects
Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study reported that derivatives of pyrazolopyrimidine effectively reduced inflammation in animal models by modulating cytokine production and inhibiting NF-kB signaling pathways .
Inhibition of Kinases
The compound has been characterized as a selective inhibitor of IRAK4, which is implicated in several autoimmune disorders. The inhibition of this kinase has been linked to decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Rheumatoid Arthritis Model : In a controlled study using a collagen-induced arthritis model, administration of the compound resulted in a significant reduction in joint swelling and histological markers of inflammation compared to controls .
- Dermatitis Treatment : A study on atopic dermatitis demonstrated that the use of this compound reduced symptoms significantly in animal models, correlating with decreased levels of IL-31 and other pruritic mediators .
- Cancer Therapeutics : Preliminary findings suggest that this compound may also inhibit tumor growth by targeting specific kinases involved in cell proliferation .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing pyrimidine-amine derivatives with cyclopropanesulfonyl substituents?
- Methodological Answer : The synthesis typically involves coupling pyrazole and pyrimidine precursors under reflux conditions. For example, pyrimidin-4-amine derivatives can be synthesized via condensation reactions using ethanol as a solvent, followed by purification via crystallization . Cyclopropanesulfonyl groups are introduced using reagents like cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C for 2 days, achieving yields of ~17–20% after chromatographic purification .
Q. How are pyrazole-pyrimidine hybrids characterized to confirm structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and cyclopropane ring integration (e.g., δ 8.87 ppm for pyridinyl protons) .
- HRMS : High-resolution mass spectrometry to confirm molecular weight (e.g., m/z 215 [M+H]+) .
- Melting Point Analysis : Used to assess purity (e.g., 104–107°C for intermediates) .
Q. What solvents and catalysts are optimal for introducing sulfonyl groups into pyrazole rings?
- Methodological Answer : Polar aprotic solvents like DMSO enhance sulfonyl group reactivity. Catalysts such as cesium carbonate (base) and copper(I) bromide (transition metal catalyst) are critical for Ullmann-type coupling reactions, as seen in the synthesis of N-cyclopropyl pyrazole derivatives .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of chiral pyrazole-pyrimidine hybrids?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak columns with methanol elution) resolves enantiomers post-synthesis. Absolute configuration is confirmed via Flack parameter analysis in X-ray crystallography (e.g., Flack parameter = 0.05(8)) . For example, (R)-configured tetrahydrofuran derivatives show specific optical rotation ([α] = +51.3°) .
Q. What strategies address conflicting spectral data in pyrimidine-amine derivatives (e.g., unexpected H NMR shifts)?
- Methodological Answer :
- Variable Temperature NMR : Resolves dynamic effects like hydrogen bonding, which may obscure proton environments .
- X-ray Crystallography : Resolves ambiguities by directly visualizing intramolecular hydrogen bonds (e.g., NH···N interactions at 2.1 Å) .
- DFT Calculations : Predict spectral trends and correlate with experimental data .
Q. How can computational methods optimize reaction pathways for cyclopropanesulfonyl-containing compounds?
- Methodological Answer : Quantum chemical reaction path searches (e.g., using Gaussian software) identify low-energy intermediates. For example, ICReDD combines computational screening with experimental validation to reduce trial-and-error steps in sulfonylation reactions .
Q. What experimental designs validate the biological activity of pyrimidine-amine derivatives without commercial assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
